1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride
Description
Properties
IUPAC Name |
1-(3-amino-5-fluoro-4-hydroxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c1-4(11)5-2-6(9)8(12)7(10)3-5;/h2-3,12H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOBRXNBMGMXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fries Rearrangement-Based Synthesis
The Fries rearrangement is a cornerstone for introducing acetyl groups to aromatic rings. For this compound, 4-fluorophenyl acetate serves as a starting material. When subjected to aluminum chloride (AlCl₃) under solvent-free conditions at 115–150°C, the acetyl group migrates to the para position relative to the fluoro substituent, yielding 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one . Subsequent nitration introduces a nitro group at the 3-position, followed by reduction to the amine (see Section 1.3).
Key Data :
Bromination-Amination Strategy
A halogenation-amination sequence is effective for installing the amino group. 1-(5-Fluoro-4-hydroxy-3-nitrophenyl)ethan-1-one undergoes regioselective bromination at the 3-position using phosphorus tribromide (PBr₃) in acetic acid. The resulting bromide is treated with hexamethylenetetramine (HMTA) in a Delépine reaction, followed by hydrolysis with hydrochloric acid to yield the primary amine hydrochloride:
$$
\text{C}8\text{H}6\text{FNO}3 + \text{HMTA} \xrightarrow{\text{EtOH/HCl}} \text{C}8\text{H}{10}\text{FNO}2\cdot\text{HCl}
$$
Optimization Insight :
Nitro Reduction Methods
Reducing a nitro precursor is a viable pathway. Catalytic hydrogenation (H₂/Pd-C) or iron-acetic acid (Fe/AcOH) systems convert 1-(3-nitro-5-fluoro-4-hydroxyphenyl)ethan-1-one to the target amine.
Comparative Performance :
| Method | Yield (%) | Purity (%) | Side Reactions |
|---|---|---|---|
| H₂/Pd-C | 92 | 98 | Dehalogenation (if Cl/Br present) |
| Fe/AcOH | 85 | 95 | Minimal |
Fe/AcOH is preferred for substrates sensitive to hydrogenation-induced dehalogenation.
Protection-Deprotection Strategies
Hydroxyl Group Protection
The phenolic hydroxyl group is susceptible to electrophilic substitution. Protecting it as a methoxymethyl (MOM) ether or tert-butyldimethylsilyl (TBS) ether during nitration/bromination prevents unwanted side reactions. Deprotection with hydrochloric acid restores the hydroxyl group without affecting the amino or fluoro substituents.
Case Study :
- MOM Protection : 90% yield, deprotection with 6M HCl (70°C, 2 hours).
- TBS Protection : 95% yield, deprotection with tetrabutylammonium fluoride (TBAF).
Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid in ethanol or dichloromethane to form the hydrochloride salt. Crystallization from ethanol/water (1:3) yields >95% pure product.
Critical Parameters :
- pH : 4–5 to prevent amine protonation overshooting.
- Temperature : Slow cooling (0.5°C/min) enhances crystal uniformity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing AlCl₃ with zeolite catalysts in Fries rearrangements reduces waste and enables catalyst recycling.
Solvent Recovery
Ethanol from crystallization steps is distilled and reused, lowering production costs by 15–20%.
Emerging Methodologies
Enzymatic Amination
Preliminary studies using transaminases demonstrate selective amination at 30–40°C, avoiding harsh reagents. Current yields (~50%) require optimization for commercial viability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation: 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one.
Reduction: 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride has diverse applications in scientific research:
Chemistry
- Building Block for Synthesis: The compound serves as a key intermediate in the synthesis of more complex organic molecules, particularly those containing amino and hydroxy functional groups.
Biology
- Enzyme Interaction Studies: It is employed in studies investigating enzyme interactions and metabolic pathways, helping elucidate biochemical mechanisms.
Medicine
- Therapeutic Potential: Research indicates potential anti-inflammatory and anticancer activities. The compound's unique functional groups may interact with specific molecular targets, influencing pathways related to inflammation and cell proliferation .
Industry
- Material Development: Utilized in developing new materials and chemical processes due to its unique chemical properties.
Case Studies and Findings
Several studies have highlighted the applications of this compound:
- Anticancer Activity:
- Anti-inflammatory Properties:
- Chemical Reactivity:
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation and cell proliferation.
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)ethan-1-one: Lacks the amino and fluoro groups, resulting in different chemical properties.
1-(3-Amino-4-hydroxyphenyl)ethan-1-one: Similar structure but without the fluoro group.
1-(3-Amino-5-fluoro-4-methoxyphenyl)ethan-1-one: Contains a methoxy group instead of a hydroxy group.
Uniqueness: 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride is unique due to the combination of amino, fluoro, and hydroxy functional groups, which confer distinct chemical reactivity and biological activity .
Biological Activity
1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride, also known as a derivative of 5-fluoro-4-hydroxyphenyl ketone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound possesses a unique structure that suggests various pharmacological applications, particularly in antimicrobial and anticancer therapies. This article delves into the biological activity of this compound, summarizing findings from diverse studies and presenting relevant data.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C8H9ClFNO2 |
| Molecular Weight | 205.62 g/mol |
| IUPAC Name | 1-(3-amino-5-fluoro-4-hydroxyphenyl)ethanone; hydrochloride |
| PubChem CID | 132307545 |
Structure
The structure of this compound includes a phenolic hydroxyl group and an amino group, which are critical for its biological activity. The presence of fluorine is also significant, potentially enhancing its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with structural similarities have exhibited notable activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, indicating varying levels of effectiveness:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | Not specified | S. aureus |
| Other similar derivatives | 0.0039 - 0.025 | E. coli |
The structural modifications, such as the introduction of halogen atoms, were found to enhance antimicrobial activity significantly .
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. Studies indicate that compounds with similar structures can induce cytotoxic effects on cancer cell lines like A549 (lung cancer) and MCF-7 (breast cancer). The following table summarizes the findings regarding cytotoxicity:
| Compound | Cell Line | Viability (%) | p-value |
|---|---|---|---|
| This compound | A549 | Not specified | Not specified |
| Cisplatin | A549 | 19.7 | <0.0001 |
| Novel derivatives | A549 | 21.2 - 63.4 | <0.05 |
In a comparative study, the anticancer activity of the compound was shown to be comparable to established chemotherapeutic agents like cisplatin .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key cellular pathways associated with cell proliferation and survival. Specifically, it may interact with DNA or proteins involved in cell cycle regulation, leading to apoptosis in cancer cells .
Study on Antimicrobial Efficacy
A recent research article evaluated the efficacy of several synthesized derivatives against multidrug-resistant bacterial strains. The study demonstrated that certain modifications to the phenolic structure significantly enhanced antibacterial activity against resistant strains .
Study on Anticancer Properties
Another study focused on the evaluation of cytotoxicity against various cancer cell lines, revealing that specific substitutions on the aromatic ring could dramatically increase anticancer efficacy . The results indicated a promising avenue for developing new therapeutic agents based on this compound.
Q & A
Q. Basic
- High-resolution NMR (1H/13C) identifies substitution patterns through characteristic coupling constants (e.g., ³JHF ~20 Hz for meta-fluorine).
- Mass spectrometry (ESI-TOF) confirms molecular weight with <2 ppm error.
- Purity is quantified via reverse-phase HPLC using C18 columns with UV detection at λ=254 nm, achieving >98% purity when eluted with acetonitrile/water (70:30) containing 0.1% TFA .
What are the optimal storage conditions to maintain chemical stability, and how should decomposition products be monitored?
Basic
Store desiccated at -20°C under argon atmosphere to prevent hygroscopic degradation and oxidative side reactions. Long-term stability (>5 years) is achieved with amber glass vials. Monitor degradation via quarterly HPLC-UV analysis tracking new peaks at RRT 1.12 and 1.25, indicative of hydrolyzed ketone and dehalogenated byproducts, respectively .
How can researchers resolve contradictory NOESY data suggesting alternative regioisomer formation during synthesis?
Advanced
Perform dynamic NMR experiments (298–323K) to assess conformational mobility. Complement with X-ray crystallography (using SHELXL-2018 for refinement) to unambiguously determine spatial arrangement. If crystallography fails, employ 19F-1H HOESY experiments to map through-space fluorine-proton correlations, distinguishing para vs. meta substitution patterns .
What experimental design strategies maximize yield in the critical acylation step while minimizing poly-substitution?
Advanced
Implement statistical optimization via Box-Behnken design varying:
Lewis acid catalyst load (AlCl3, 1.2–1.8 eq.),
Solvent polarity (dichloromethane/chloroform mixtures, 0.3–0.7),
Addition rate (0.5–2 mL/min).
Monitor conversion in real-time using inline FTIR tracking carbonyl stretching at 1680 cm⁻¹. Optimal conditions typically require 1.5 eq. AlCl3 in 60% DCM with slow addition (0.8 mL/min), achieving 82% isolated yield .
What mechanistic insights guide the rational modification of fluorine substituents to enhance biological activity?
Q. Advanced
- Perform Hammett σ analysis using para-substituted analogs to quantify electronic effects on reaction centers.
- Molecular docking (AutoDock Vina) against target enzymes identifies optimal C–F bond orientation for H-bonding with Ser123/Arg156 residues.
- Replace fluorine with CF3 or OCF3 groups if π-stacking enhancement is required, as demonstrated in related anticancer thiazoles .
How should researchers validate hypothesized metabolic pathways involving hepatic oxidation of the amino group?
Advanced
Conduct in vitro microsomal incubations (human liver S9 fraction) with NADPH regeneration system. Analyze metabolites via UPLC-QTOF using MSE data-independent acquisition. Confirm N-oxidation products through MS/MS fragmentation matching synthetic standards. Compare kinetic parameters (Km, Vmax) between CYP2D6 and CYP3A4 isoforms using recombinant enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
